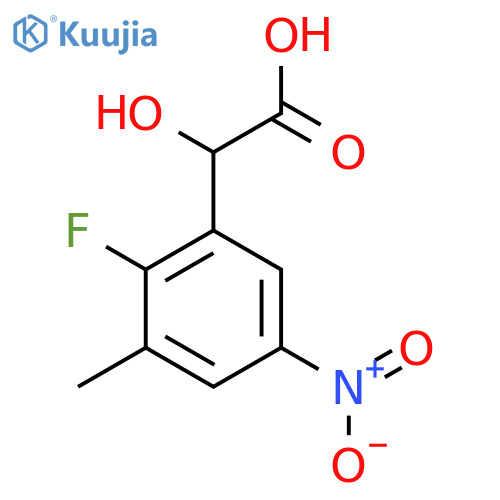Cas no 1804052-07-0 (2-Fluoro-3-methyl-5-nitromandelic acid)

1804052-07-0 structure
商品名:2-Fluoro-3-methyl-5-nitromandelic acid
CAS番号:1804052-07-0
MF:C9H8FNO5
メガワット:229.161926269531
CID:4939700
2-Fluoro-3-methyl-5-nitromandelic acid 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-3-methyl-5-nitromandelic acid
-
- インチ: 1S/C9H8FNO5/c1-4-2-5(11(15)16)3-6(7(4)10)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14)
- InChIKey: WOJJGYZAABKRTQ-UHFFFAOYSA-N
- ほほえんだ: FC1C(C)=CC(=CC=1C(C(=O)O)O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 229.03865052 g/mol
- どういたいしつりょう: 229.03865052 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- ぶんしりょう: 229.16
- トポロジー分子極性表面積: 103
2-Fluoro-3-methyl-5-nitromandelic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015027358-1g |
2-Fluoro-3-methyl-5-nitromandelic acid |
1804052-07-0 | 97% | 1g |
1,549.60 USD | 2021-06-17 | |
| Alichem | A015027358-500mg |
2-Fluoro-3-methyl-5-nitromandelic acid |
1804052-07-0 | 97% | 500mg |
847.60 USD | 2021-06-17 | |
| Alichem | A015027358-250mg |
2-Fluoro-3-methyl-5-nitromandelic acid |
1804052-07-0 | 97% | 250mg |
499.20 USD | 2021-06-17 |
2-Fluoro-3-methyl-5-nitromandelic acid 関連文献
-
1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
1804052-07-0 (2-Fluoro-3-methyl-5-nitromandelic acid) 関連製品
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
